molecular formula C17H19N3O7S B021791 Foy 251 CAS No. 71079-09-9

Foy 251

Numéro de catalogue: B021791
Numéro CAS: 71079-09-9
Poids moléculaire: 409.4 g/mol
Clé InChI: JXMOPIDYHUYOED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Guanidinobenzoyloxy)phenylacetic acid is a chemical compound known for its role as an active metabolite of camostat mesilate, a serine protease inhibitor.

Applications De Recherche Scientifique

4-(4-Guanidinobenzoyloxy)phenylacetic acid has several scientific research applications:

Analyse Biochimique

Biochemical Properties

Foy 251 acts as a proteinase inhibitor . It has been found to inhibit the proteolytic activity of prostasin . This interaction with enzymes like prostasin highlights its role in biochemical reactions.

Cellular Effects

In cellular assays, this compound has been observed to inhibit SARS-CoV-2 infection . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on proteinases . It binds to these enzymes, leading to their inhibition. This can result in changes in gene expression and cellular processes.

Metabolic Pathways

Given its role as a proteinase inhibitor , it may interact with enzymes and cofactors within these pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Guanidinobenzoyloxy)phenylacetic acid typically involves the esterification of 4-guanidinobenzoic acid with phenylacetic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for 4-(4-Guanidinobenzoyloxy)phenylacetic acid are not extensively documented. the process likely involves large-scale esterification reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Guanidinobenzoyloxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenylacetic acid derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

4-(4-Guanidinobenzoyloxy)phenylacetic acid is unique due to its specific inhibition of TMPRSS2 and its role as an active metabolite of camostat mesilate. While nafamostat is more potent, 4-(4-Guanidinobenzoyloxy)phenylacetic acid offers a distinct advantage in terms of its metabolic stability and potential therapeutic applications .

Activité Biologique

FOY-251, a methanesulfonate derivative of 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), has garnered attention for its role as an inhibitor of the transmembrane serine protease TMPRSS2, which is crucial for the activation of various viruses, including SARS-CoV-2. This article delves into the biological activity of FOY-251, focusing on its pharmacokinetics, pharmacodynamics, and case studies that highlight its efficacy and mechanism of action.

FOY-251 acts primarily as a competitive inhibitor of TMPRSS2. The inhibition mechanism involves covalent binding to the serine residue at the active site of TMPRSS2, which is essential for its enzymatic activity. This process can be described in two stages:

  • Reversible Binding : Initial non-covalent interactions allow FOY-251 to bind to TMPRSS2.
  • Covalent Modification : Following reversible binding, FOY-251 forms a covalent bond with serine-441, leading to permanent inhibition of the enzyme's activity .

Pharmacokinetics

The pharmacokinetic profile of FOY-251 has been characterized through various studies. Key parameters include:

ParameterValueComments
Volume of Distribution 22.4 LIndicates limited tissue distribution
Terminal Half-Life ~0.6 hSuggests rapid elimination from the body
Bioavailability (F_bio) ~5%Reflects low systemic availability after oral administration

Pharmacodynamics

The pharmacodynamic properties of FOY-251 have been elucidated through in vitro studies demonstrating its inhibitory effects on TMPRSS2 and subsequent viral entry:

ParameterValueR.S.E. (%)Comments
Inhibition Constant (K_i) 45,638.51 nM7.46Represents the concentration required for half-maximal inhibition
Rate of Covalent Binding (k_cat) 400 1/h-Indicates the rate at which FOY-251 binds to TMPRSS2
Recovery Rate (k_dis) 0.049 1/h-Rate at which TMPRSS2 activity recovers post-inhibition

Efficacy Against Viral Entry

FOY-251 has been shown to inhibit SARS-CoV-2 entry into host cells in a dose-dependent manner. In a cell-based assay, significant inhibition was observed at concentrations that also fully suppressed TMPRSS2 activity (≥1 µM) but with a reduced efficacy compared to camostat mesylate . The comparative effectiveness highlights that while both compounds inhibit TMPRSS2, FOY-251's potency is approximately tenfold lower than that of camostat mesylate.

Case Studies

Several case studies have explored the clinical implications and effectiveness of FOY-251:

  • Case Study on Viral Inhibition :
    • A study demonstrated that FOY-251 significantly reduced viral entry in cell cultures infected with SARS-CoV-2, supporting its potential use as a therapeutic agent during viral outbreaks .
  • Clinical Pharmacokinetics :
    • Research involving human subjects indicated that after intravenous administration, FOY-251 concentrations were consistent with those predicted by pharmacokinetic models, affirming its rapid metabolism and limited bioavailability .
  • Comparative Efficacy Analysis :
    • A comparative analysis between FOY-251 and other TMPRSS2 inhibitors revealed that while it effectively inhibits viral entry, alternative compounds may offer superior efficacy due to faster metabolic conversion rates or different binding affinities .

Propriétés

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMOPIDYHUYOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20991365
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71079-09-9
Record name Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71079-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Guanidinobenzoyloxy)phenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20991365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Foy 251
Reactant of Route 2
Reactant of Route 2
Foy 251
Reactant of Route 3
Reactant of Route 3
Foy 251
Reactant of Route 4
Reactant of Route 4
Foy 251
Reactant of Route 5
Foy 251
Reactant of Route 6
Foy 251

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.